Cas no 2171640-29-0 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid)

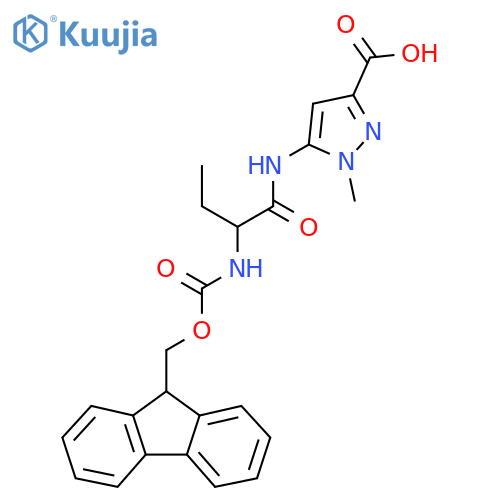

2171640-29-0 structure

商品名:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid

- EN300-1564795

- 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid

- 2171640-29-0

-

- インチ: 1S/C24H24N4O5/c1-3-19(22(29)26-21-12-20(23(30)31)27-28(21)2)25-24(32)33-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-12,18-19H,3,13H2,1-2H3,(H,25,32)(H,26,29)(H,30,31)

- InChIKey: YZEYSWWDTMXXCX-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NC1=CC(C(=O)O)=NN1C)=O)CC)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 448.17466988g/mol

- どういたいしつりょう: 448.17466988g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 33

- 回転可能化学結合数: 8

- 複雑さ: 712

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 123Ų

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1564795-0.5g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 0.5g |

$3233.0 | 2023-06-04 | ||

| Enamine | EN300-1564795-0.1g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 0.1g |

$2963.0 | 2023-06-04 | ||

| Enamine | EN300-1564795-1.0g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 1g |

$3368.0 | 2023-06-04 | ||

| Enamine | EN300-1564795-50mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 50mg |

$768.0 | 2023-09-24 | ||

| Enamine | EN300-1564795-2.5g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 2.5g |

$6602.0 | 2023-06-04 | ||

| Enamine | EN300-1564795-0.25g |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 0.25g |

$3099.0 | 2023-06-04 | ||

| Enamine | EN300-1564795-1000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 1000mg |

$914.0 | 2023-09-24 | ||

| Enamine | EN300-1564795-10000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 10000mg |

$3929.0 | 2023-09-24 | ||

| Enamine | EN300-1564795-5000mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 5000mg |

$2650.0 | 2023-09-24 | ||

| Enamine | EN300-1564795-100mg |

5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-1-methyl-1H-pyrazole-3-carboxylic acid |

2171640-29-0 | 100mg |

$804.0 | 2023-09-24 |

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

2171640-29-0 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-1-methyl-1H-pyrazole-3-carboxylic acid) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬